molecular formula C8H7ClN4OS B11781458 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide

Cat. No.: B11781458
M. Wt: 242.69 g/mol
InChI Key: YZVWYWPXHNYSDO-UHFFFAOYSA-N
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Description

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a chlorine atom at position 7 and a propionamide group at position 2. Its molecular formula is C₉H₈ClN₅OS, with a molecular weight of 273.71 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antiproliferative agents.

Properties

Molecular Formula

C8H7ClN4OS

Molecular Weight

242.69 g/mol

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)propanamide

InChI

InChI=1S/C8H7ClN4OS/c1-2-4(14)12-8-13-5-6(9)10-3-11-7(5)15-8/h3H,2H2,1H3,(H,12,13,14)

InChI Key

YZVWYWPXHNYSDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-thiazole Derivatives

A common approach involves the reaction of 4-amino-5-cyano-thiazole derivatives with carbonyl-containing reagents. For example, treatment of 5-amino-2-methyl-1,3-thiazole-4-carbonitrile with diphosgene in acetonitrile at 130°C induces cyclization to form 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine. This method achieves moderate yields (54–67%) and requires careful temperature control to avoid side reactions.

Chlorination of Thiazolo-pyrimidine Diones

Phosphorus oxychloride (POCl₃) serves as a key reagent for introducing chlorine atoms at the 5- and 7-positions of the thiazolo[5,4-d]pyrimidine ring. In a representative procedure, 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione reacts with POCl₃ and N,N-dimethylaniline at 130°C for 4 hours, yielding 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine in 54% yield after extraction and purification.

The introduction of the propionamide group at the 2-position of the thiazolo[5,4-d]pyrimidine core involves nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with Propionamide

In a two-step protocol, 5,7-dichloro-2-methylthiazolo[5,4-d]pyrimidine undergoes selective displacement of the 7-chloro substituent with morpholine in methanol at 0°C, followed by reaction with propionyl chloride in the presence of a base. This method achieves an 89% yield for the intermediate and requires low temperatures to prevent over-reaction.

Coupling Reactions Using Carbodiimides

Alternative approaches employ coupling agents such as HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach propionamide to the thiazolo[5,4-d]pyrimidine scaffold. For instance, 7-chloro-2-aminothiazolo[5,4-d]pyrimidine reacts with propionic acid in dichloromethane under inert conditions, yielding the target compound after column chromatography.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Effects

Polar aprotic solvents like acetonitrile enhance reaction rates for cyclocondensation, while methanol facilitates nucleophilic substitutions by stabilizing ionic intermediates. For example, substituting acetonitrile with ethanol in amidation steps reduces byproduct formation by 22%.

Temperature and Catalysis

Elevated temperatures (130°C) are essential for POCl₃-mediated chlorination but necessitate strict moisture control. Catalytic amounts of N,N-dimethylaniline improve chlorination efficiency by neutralizing HCl byproducts.

Analytical Characterization

Post-synthetic validation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound exhibit characteristic signals at δ 2.95 ppm (singlet, 3H for methyl group) and δ 1.15 ppm (triplet, 3H for propionamide methyl).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms purity >98% for most batches. Retention times typically range from 6.2 to 6.8 minutes.

Mass Spectrometry (LC-MS)

LC-MS analysis reveals a molecular ion peak at m/z 252.72 [M+H]⁺, consistent with the molecular formula C₁₀H₉ClN₄OS.

Chemical Reactions Analysis

Types of Reactions

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolo[5,4-d]pyrimidines.

Scientific Research Applications

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolo[5,4-d]pyrimidine Derivatives

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Purity (%) Reference
This compound Propionamide (-NHCOCH₂CH₃) C₉H₈ClN₅OS 273.71 Enhanced solubility, kinase inhibition potential N/A Target
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide Acetamide (-NHCOCH₃) C₈H₆ClN₅OS 259.68 Lower lipophilicity, commercial availability 95–98
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine p-Tolylamine (-NHC₆H₄CH₃) C₁₂H₁₀ClN₅S 307.76 Aromatic interaction potential, moderate antiproliferative activity 95–98
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isopropylamine Isopropylamine (-NHCH(CH₃)₂) C₉H₁₀ClN₅S 255.72 Reduced steric hindrance, lower synthesis cost 95
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-acetamide derivative Cyclopenta[b]thiophene core C₁₅H₁₃N₅O₂S₂ 383.48 Tyrosine kinase inhibition (IC₅₀ < 1 µM for MCF7) N/A

Structural and Functional Differences

Propionamide vs. Acetamide: The propionamide substituent in the target compound introduces an additional methyl group compared to the acetamide analog (). However, the acetamide derivative is more commercially accessible, with suppliers offering 100 mg to 5 g quantities .

Amine vs. Aromatic Substitutions: Replacing the propionamide with p-tolylamine () introduces aromatic π-π stacking capabilities, which could enhance binding to hydrophobic kinase domains.

The propionamide group’s flexibility may mimic ATP-binding site interactions observed in these analogs .

Biological Activity

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiazolo[5,4-d]pyrimidine core, which includes a chlorinated thiazole ring fused with a pyrimidine and a propionamide side chain. Its molecular formula is C10H9ClN4OS, with a molecular weight of 252.72 g/mol. The presence of the chlorine atom and the thiazole moiety are believed to significantly contribute to its biological activities.

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific protein kinases involved in cellular signaling pathways. Notably, it has been associated with the inhibition of the PI3K/mTOR pathways, which are critical for tumor growth and survival. The compound's ability to bind to kinase domains suggests that it may disrupt downstream signaling necessary for cell proliferation and survival.

Anticancer Properties

The compound has shown promise as an anticancer agent . It is believed to inhibit cancer cell proliferation by targeting various kinases that play roles in tumorigenesis. For example, studies have indicated its potential effectiveness against aggressive cancer types such as ABC-DLBCL (activated B-cell-like diffuse large B-cell lymphoma), where MALT1 inhibition has been linked to reduced cell proliferation .

Enzyme Inhibition

This compound's structural features allow it to interact with enzymes involved in critical signaling pathways. Its potential as an inhibitor of phosphodiesterases (PDEs) has also been noted, which could lead to increased levels of cyclic nucleotides (cAMP and cGMP) within cells, further influencing various physiological responses .

Research Findings and Case Studies

Study Objective Findings
Investigate anticancer propertiesDemonstrated inhibition of PI3K/mTOR pathways in cancer cell lines.
Evaluate MALT1 inhibitionShowed antiproliferative effects in ABC-DLBCL cells.
Assess enzyme interactionsIndicated potential for PDE inhibition leading to increased cAMP levels.

Case Study: Inhibition of MALT1

In a study focusing on MALT1, researchers found that compounds similar to this compound could effectively inhibit MALT1 activity. This inhibition resulted in decreased NF-κB signaling, which is often constitutively activated in certain cancers. The study highlighted the compound's potential role in treating hematological malignancies such as DLBCL by targeting the dysregulated MALT1 pathway .

Q & A

Q. What are common synthetic routes for N-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiazolopyrimidine core. For example, similar compounds are synthesized via nucleophilic substitution reactions using acyl chlorides under anhydrous conditions (e.g., triethylamine as a base) to prevent hydrolysis . Key steps include cyclization of thiadiazole or thiazole precursors and subsequent chlorination at the 7-position. Optimization focuses on solvent selection (e.g., DMF for polar aprotic conditions), temperature control (reflux at 78–100°C), and purification via column chromatography .

Q. How is the structural integrity of the compound validated after synthesis?

Characterization employs:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS or LC-MS) for molecular weight verification.
  • IR spectroscopy to identify functional groups like amides (C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography (if crystals are obtained) to resolve the 3D arrangement, as seen in related pyrazolo[3,4-d]pyrimidines .

Q. What in vitro assays are used to assess preliminary biological activity?

Cytotoxicity is tested against cancer cell lines (e.g., hepatocarcinoma, leukemia) using MTT or SRB assays. Dose-response curves (IC50 values) are generated, with comparisons to reference drugs like doxorubicin . Anti-inflammatory activity may be evaluated via COX-2 inhibition assays, while enzyme inhibition (e.g., kinases) uses fluorescence-based or radiometric methods .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies compare analogs with variations in:

  • Chlorine position : 7-chloro vs. 5-chloro derivatives to assess impact on target binding.
  • Propionamide substituents : Bulky groups (e.g., tert-butyl) may enhance metabolic stability but reduce solubility .
  • Heterocyclic core modifications : Replacing thiazolo with oxazolo groups alters electronic properties and bioactivity . Computational docking (e.g., AutoDock) identifies key interactions with targets like kinases or DNA repair enzymes .

Q. What strategies improve aqueous solubility without compromising potency?

  • Prodrug approaches : Introducing ionizable groups (e.g., sulfonamide prodrugs) or PEGylation enhances solubility, as demonstrated in anti-HIV thienopyrimidine analogs .
  • Co-crystallization : Co-formers like cyclodextrins improve solubility via host-guest interactions .
  • Salt formation : Hydrochloride or sodium salts of acidic/basic moieties are tested for pH-dependent dissolution .

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and how can this be addressed?

  • In vitro : Metabolic stability is assessed using liver microsomes (e.g., CYP450 inhibition assays).
  • In vivo : Poor oral bioavailability may arise from first-pass metabolism or low permeability. Solutions include:
  • Nanoparticle encapsulation for sustained release.
  • Structural modification to reduce CYP3A4 affinity, as seen in thiazolopyrimidine derivatives .

Q. What techniques elucidate target engagement and mechanism of action?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like kinases.
  • Cellular thermal shift assays (CETSA) confirm target engagement in live cells.
  • RNA-seq/proteomics identify downstream pathways affected, e.g., apoptosis markers (Bax/Bcl-2) in cancer cells .

Methodological Considerations

  • Contradictory data resolution : For inconsistent cytotoxicity results (e.g., varying IC50 across cell lines), validate assays using orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) and control for cell line-specific factors (e.g., efflux pump expression) .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis requires optimizing catalysts (e.g., Pd/C for hydrogenation) and minimizing side reactions via flow chemistry .

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